![molecular formula C11H12BrNO B2776402 2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile CAS No. 37946-39-7](/img/structure/B2776402.png)
2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile” is a chemical compound with the molecular formula C11H12BrNO and a molecular weight of 254.12 . It is also known as BOPPAN.
Molecular Structure Analysis
The InChI code for “2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile” is 1S/C11H12BrNO/c1-8(2)14-11-4-3-9(5-6-13)7-10(11)12/h3-4,7-8H,5H2,1-2H3 .Physical And Chemical Properties Analysis
“2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile” is a liquid at room temperature . The boiling point and other physical properties are not specified in the available sources .Applications De Recherche Scientifique
Synthesis and Characterization in Antimicrobial Studies
2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile and its derivatives have been explored for their potential in synthesizing compounds with antimicrobial properties. For instance, a study involved the synthesis of substituted phenyl azetidines using related bromo phenyl compounds, showcasing their antimicrobial activity. This research illustrates the compound's role as an intermediary in developing new antimicrobial agents, highlighting its significance in medicinal chemistry K. Doraswamy & P. Ramana (2013).
Organic Synthesis and Cyclization Processes
The compound is also instrumental in organic synthesis, particularly in cyclization processes to create complex molecular structures. A study presented a one-pot pathway involving intermolecular Sonogashira coupling followed by intramolecular cyclization, utilizing similar compounds. This methodology is significant for efficiently synthesizing benzofuran derivatives, demonstrating the compound's utility in facilitating complex organic transformations D. Kishore & G. Satyanarayana (2022).
Photolytic Studies and Reactive Intermediate Formation
In photochemistry, the compound's analogs have been investigated to understand the formation and behavior of reactive intermediates under photolytic conditions. Research into the photolysis of related azirines in acetonitrile has provided insights into the generation of vinylnitrenes and their subsequent reactions, contributing to a deeper understanding of photochemical processes in organic chemistry Xiaoming Zhang et al. (2014).
Solvent Effects on Chemical Reactions
The compound's derivatives have been used to study solvent effects on chemical reactions, particularly solvolysis and crystallization behaviors. Such research underscores the influence of solvent choice on reaction mechanisms and product formation, enriching our comprehension of solvation dynamics and solvent-reaction interplay Z. Jia et al. (2002).
Safety And Hazards
Propriétés
IUPAC Name |
2-(3-bromo-4-propan-2-yloxyphenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8(2)14-11-4-3-9(5-6-13)7-10(11)12/h3-4,7-8H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLNRHLWNMUEPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CC#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

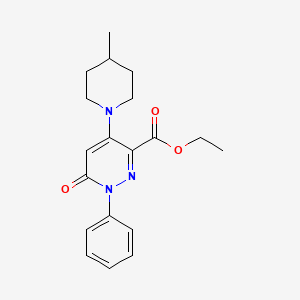
![N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2776322.png)

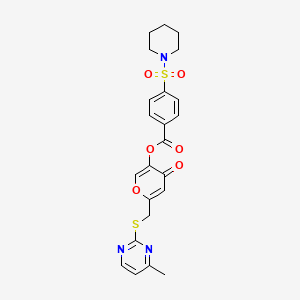
![N-(4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2776328.png)
![9-cyclohexyl-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2776329.png)

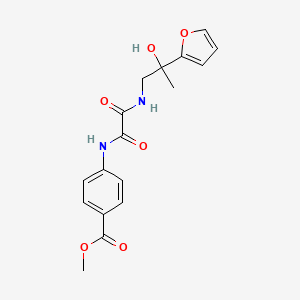
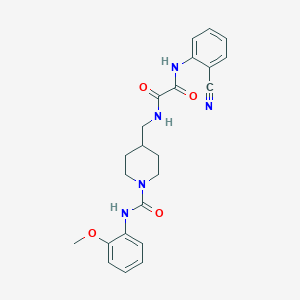
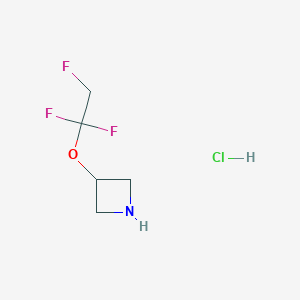
![N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide](/img/structure/B2776336.png)
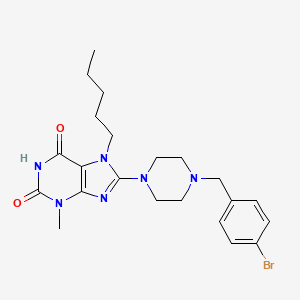
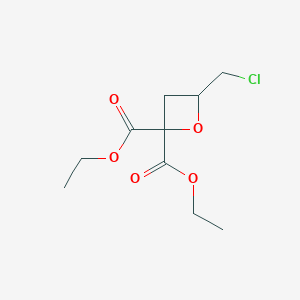
![1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2776341.png)